molecular formula C10H12F3N B2423792 4,4,4-Trifluoro-1-phenylbutan-1-amine CAS No. 1073477-66-3

4,4,4-Trifluoro-1-phenylbutan-1-amine

Cat. No.: B2423792
CAS No.: 1073477-66-3
M. Wt: 203.208
InChI Key: AJWAQBPTOKKZKY-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-phenylbutan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-phenylbutan-1-amine typically involves the introduction of the trifluoromethyl group into the butan-1-amine structure. One common method is the reaction of 4,4,4-trifluorobutan-1-one with aniline under reductive amination conditions. This process involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalytic hydrogenation processes can be employed to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-phenylbutan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

4,4,4-Trifluoro-1-phenylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-phenylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-phenylbutan-1-amine
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
  • 4,4,4-Trifluorobutylamine hydrochloride

Uniqueness

4,4,4-Trifluoro-1-phenylbutan-1-amine is unique due to the specific positioning of the trifluoromethyl and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interaction profiles are required.

Properties

IUPAC Name

4,4,4-trifluoro-1-phenylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5,9H,6-7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWAQBPTOKKZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073477-66-3
Record name 4,4,4-trifluoro-1-phenylbutan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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